molecular formula C25H28N2O B11628012 N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide

N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide

Katalognummer: B11628012
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: COBJDALKAWGABO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide is a compound that combines the structural features of carbazole and adamantane. Carbazole is a nitrogen-containing heterocyclic compound known for its electron-rich properties and biological activities, while adamantane is a diamondoid hydrocarbon known for its rigidity and stability. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the carbazole moiety, while reduction may result in the formation of reduced carbazole derivatives.

Wirkmechanismus

The mechanism of action of N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The adamantane moiety contributes to the compound’s stability and enhances its ability to penetrate biological membranes. Together, these features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C25H28N2O

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-(9-ethylcarbazol-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C25H28N2O/c1-2-27-22-6-4-3-5-20(22)21-12-19(7-8-23(21)27)26-24(28)25-13-16-9-17(14-25)11-18(10-16)15-25/h3-8,12,16-18H,2,9-11,13-15H2,1H3,(H,26,28)

InChI-Schlüssel

COBJDALKAWGABO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.